3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-6-2-3-7-12(11)17-13(18)16-10-14(19)8-4-1-5-9-14/h2-4,6-8,19H,1,5,9-10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZMAJRNXSSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea typically involves the following steps:
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Formation of the Hydroxycyclohexenyl Intermediate
Starting Material: Cyclohexene
Reagents: Hydroxylation agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄)
Conditions: Aqueous or organic solvent, room temperature to moderate heating
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, room temperature to moderate heating
Products: Oxidized derivatives of the hydroxycyclohexenyl moiety
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Conditions: Solvent such as ethanol or tetrahydrofuran (THF), room temperature to moderate heating
Products: Reduced derivatives of the chlorophenyl or hydroxycyclohexenyl groups
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Solvent such as DCM or acetonitrile, room temperature
Products: Substituted urea derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Its structural properties make it a candidate for the development of novel polymers and materials.
Biology
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, useful in biochemical studies.
Protein Binding: Its ability to interact with proteins can be exploited in drug design and development.
Medicine
Diagnostics: Use in the development of diagnostic tools due to its unique chemical properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Manufacturing: Application in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea exerts its effects involves:
Molecular Targets: Enzymes, receptors, or proteins that interact with the compound.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and reported biological activities, based on evidence from diverse sources:
Structural and Functional Analysis
Core Structure :
- The target compound and AVE#21 share a urea backbone, a critical pharmacophore for enzyme inhibition . In contrast, CDFII (indole core) and Epoxiconazole (triazole-epoxide) diverge in their central scaffolds, leading to distinct biological applications.
Substituent Effects: 2-Chlorophenyl Group: Present in all listed compounds, this group enhances hydrophobic interactions in enzyme binding pockets. Its position (e.g., 2-chloro in the target compound vs. 2-chloro-4-fluoro in AVE#21) may fine-tune selectivity . Cyclohexenyl-hydroxy-methyl vs. Heterocyclic Moieties: Epoxiconazole’s triazole ring and CDFII’s indole core highlight how heterocycles broaden activity spectra (e.g., antifungal vs. antibacterial) .
Biological Activity: Enzyme Inhibition: AVE#21 and the target compound likely bind allosteric sites of enzymes like glycogen phosphorylase, leveraging urea’s hydrogen-bonding capacity .
Research Findings and Computational Insights
- Docking Studies: notes variability in docking results between programs but confirms consistent trends in binding affinities for urea analogs. The target compound’s cyclohexenyl group may occupy hydrophobic pockets inaccessible to smaller substituents in AVE#21 .
Biological Activity
3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea, a compound with the CAS number 91003-15-5, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, synthesis methods, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClO₂ |
| Molecular Weight | 222.668 g/mol |
| Density | 1.346 g/cm³ |
| Boiling Point | 374 °C at 760 mmHg |
| Flash Point | 180 °C |
Structure
The compound features a chlorophenyl group attached to a hydroxycyclohexene moiety, contributing to its unique chemical behavior and biological interactions.
Antitumor Activity
Research has indicated that compounds similar to 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea exhibit significant antitumor properties. For instance, studies on hydroxylated chloroethylnitrosoureas suggest that structural modifications can enhance therapeutic efficacy while reducing toxicity. These compounds often act by inducing DNA cross-linking, which is crucial for their antineoplastic effectiveness .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The hydroxy group can form hydrogen bonds with active sites in enzymes, potentially modulating their activity.
- Hydrophobic Interactions : The phenyl group may interact with hydrophobic regions of proteins, influencing protein conformation and function.
Case Studies
A notable study explored the effects of similar compounds on β-amyloid aggregation, which is relevant in Alzheimer's disease research. Compounds that inhibit oligomer formation and promote the stabilization of non-toxic aggregates were identified as promising candidates for therapeutic development . While not directly related to our compound, these findings suggest a broader context for evaluating the biological effects of structurally related ureas.
Synthetic Routes
The synthesis of 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea involves several key steps:
- Formation of Cyclohexene Ring : Achieved through hydrogenation of benzene derivatives under controlled conditions.
- Hydroxylation : The introduction of the hydroxy group can be accomplished using reagents like osmium tetroxide.
- Phenylethyl Group Attachment : Typically performed via Friedel-Crafts alkylation using aluminum chloride.
- Urea Formation : The final step involves reacting the intermediate with isocyanate.
Reaction Conditions
Common reagents and conditions for the reactions include:
- Oxidation : Chromium trioxide in acetic acid.
- Reduction : Lithium aluminum hydride in ether.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a pharmaceutical intermediate or as a lead compound for novel therapeutics.
Organic Synthesis
It serves as a building block in synthesizing more complex organic molecules, highlighting its versatility in chemical research.
Material Science
Investigations into the material properties of this compound may reveal new applications in developing advanced materials with unique characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
